molecular formula C14H14ClNO B137709 1-(2-Amino-5-chlorophenyl)-1-phenylethanol CAS No. 3158-98-3

1-(2-Amino-5-chlorophenyl)-1-phenylethanol

Cat. No. B137709
CAS RN: 3158-98-3
M. Wt: 247.72 g/mol
InChI Key: SIGGISMALGOPAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Amino-5-chlorophenyl)-1-phenylethanol is a compound that can be synthesized through enantioselective methods. It is related to 2-amino-1-phenylethanol, which has been synthesized using two different enantioselective approaches. The first method involves an oxazaborolidine-catalyzed borane reduction of 2-chloroacetophenone, followed by reaction with dilute ammonium hydroxide to produce the amino alcohol with high enantiomeric excess (ee). The second method uses a chiral ruthenium complex for hydrogenation, followed by hydrolysis to yield the optically active amino alcohol with excellent enantioselectivity .

Synthesis Analysis

The synthesis of related compounds to 1-(2-Amino-5-chlorophenyl)-1-phenylethanol has been achieved through two enantioselective methods. The first method utilizes an oxazaborolidine catalyst for the reduction of 2-chloroacetophenone, yielding a chiral chloro alcohol with an ee ranging from 93% to 97%. This intermediate is then converted to the amino alcohol with high ee upon treatment with dilute ammonium hydroxide. The second synthesis approach involves the conversion of phenacyl chloride to succinimido acetophenone, which is then hydrogenated using a chiral ruthenium complex (Noyori procedure) to produce the optically active succinimido alcohol with an ee of 98%. Subsequent hydrolysis with dilute base yields the optically active amino alcohol .

Molecular Structure Analysis

The molecular structure of 1-(2-Amino-5-chlorophenyl)-1-phenylethanol is not directly discussed in the provided papers. However, the structure can be inferred to contain an amino group and a chloro substituent on the phenyl ring, as well as a secondary alcohol functional group. The related compound 2-{[(2-amino-5-chlorophenyl)phenylmethylene]amino}acetamide exhibits different behaviors based on the E or Z configuration around the imine bond, which suggests that the configuration of substituents around the chiral center in 1-(2-Amino-5-chlorophenyl)-1-phenylethanol would also be significant for its chemical properties and reactivity .

Chemical Reactions Analysis

The chemical behavior of compounds similar to 1-(2-Amino-5-chlorophenyl)-1-phenylethanol has been studied, particularly the kinetics and mechanisms of reactions such as hydrolysis, isomerization, and cyclization. For instance, the E isomer of 2-{[(2-amino-5-chlorophenyl)phenylmethylene]amino}acetamide undergoes an isometric transformation to the Z isomer, followed by a parallel reaction mechanism that can lead to hydrolysis yielding 2-amino-5-chlorobenzophenone or an intramolecular ring closure to form desmethyldiazepam. These reactions are influenced by the pH and are more significant below the pKa of the immonium-imine equilibrium .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2-Amino-5-chlorophenyl)-1-phenylethanol are not explicitly detailed in the provided papers. However, the properties of related compounds suggest that factors such as pH, stereochemistry, and the presence of functional groups like amino, chloro, and hydroxyl groups would influence its solubility, stability, and reactivity. The enantioselective synthesis methods indicate that the compound's optical activity is an important characteristic, which would affect its interaction with chiral environments and potential biological activity . The behavior of the related compound in aqueous solution across different pH levels also suggests that the compound's stability and reaction pathways could be pH-dependent .

Scientific Research Applications

Synthesis and Catalysis

  • Enantioselective Syntheses

    Efficient enantioselective methods for the synthesis of related compounds like 2-amino-1-phenylethanol have been developed. These methods include enantioselective oxazaborolidine-catalyzed borane reduction and a chiral ruthenium complex hydrogenation, yielding products with high enantioselectivity and excellent yields (Tanielyan et al., 2006).

  • Biotransformation Studies

    Research on related compounds, such as (±)-1-(4′-chlorophenyl)-2-phenylethanol, has shown regioselective monooxygenase-catalyzed hydroxylation, yielding corresponding diols. This includes rare m-hydroxylation in the substituted aromatic ring with good enantioselectivity (Bustillo et al., 2003).

  • Enantioselective Complexation

    Studies on optically active azophenolic crown ethers and their association with chiral aminoethanol derivatives, including related compounds, have been conducted. The effect of aromatic substituents on binding abilities and enantioselectivities was analyzed (Hirose et al., 2000).

  • Selective Hydrogenation in the Pharmaceutical Industry

    1-Phenylethanol, a structurally related compound, is used in the pharmaceutical industry as an anti-inflammatory and analgesic drug. Research on its selective synthesis through hydrogenation of acetophenone in supercritical CO2 as a solvent has been conducted, exploring various reaction parameters (More & Yadav, 2018).

Antimicrobial Applications

  • Synthesis of Antimicrobial Agents

    Derivatives of related compounds like 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole have been synthesized and shown to have moderate antimicrobial activity against various bacterial and fungal strains (Sah et al., 2014).

  • Antifungal Profile Optimization

    The antifungal activity of aromatic derivatives, including chlorophenyl derivatives like 1-(4'-chlorophenyl)-2-phenylethanol, against phytopathogenic fungi has been studied. The results indicated the importance of the benzyl hydroxyl group in the inhibitory mechanism, and the global antifungal profile was optimized (Saíz-urra et al., 2009).

Safety And Hazards

The safety data sheet for a similar compound, 2-Amino-5-chlorobenzophenone, suggests that it may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and to use personal protective equipment .

properties

IUPAC Name

1-(2-amino-5-chlorophenyl)-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c1-14(17,10-5-3-2-4-6-10)12-9-11(15)7-8-13(12)16/h2-9,17H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGGISMALGOPAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=C(C=CC(=C2)Cl)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90953551
Record name 1-(2-Amino-5-chlorophenyl)-1-phenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90953551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Amino-5-chlorophenyl)-1-phenylethanol

CAS RN

3158-98-3
Record name 2-Amino-5-chloro-α-methyl-α-phenylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3158-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-chloro-alpha-methylbenzhydryl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003158983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Amino-5-chlorophenyl)-1-phenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90953551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-chloro-α-methylbenzhydryl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.640
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Methylmagnesium bromide (267 ml of 3M ether-solution; 0.8 mole) is added during 45 minutes to a solution of 2-amino-5-chlorobenzophenone (46.3 g; 0.2 mole) in 1 liter of ether. The mixture is refluxed for 5 hours and allowed to stand overnight. It is then cooled in ice and decomposed with 400 ml of water. The ether layer is decanted, washed with saturated salt solution dried (MgSO4) and evaporated. The residue is crystallized from ether-Skellysolve B to give 37.1 g (75% yield), mp 93°-94° C., unchanged on recrystallization. Spectral data support the product structure.
Quantity
267 mL
Type
reactant
Reaction Step One
Quantity
46.3 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Amino-5-chlorophenyl)-1-phenylethanol
Reactant of Route 2
Reactant of Route 2
1-(2-Amino-5-chlorophenyl)-1-phenylethanol
Reactant of Route 3
Reactant of Route 3
1-(2-Amino-5-chlorophenyl)-1-phenylethanol
Reactant of Route 4
Reactant of Route 4
1-(2-Amino-5-chlorophenyl)-1-phenylethanol
Reactant of Route 5
Reactant of Route 5
1-(2-Amino-5-chlorophenyl)-1-phenylethanol
Reactant of Route 6
Reactant of Route 6
1-(2-Amino-5-chlorophenyl)-1-phenylethanol

Citations

For This Compound
1
Citations
K Kobayashi, K Miyamoto, O Morikawa… - Bulletin of the Chemical …, 2005 - journal.csj.jp
The iodoamination of o-(acylamino)styrene derivatives using iodine and sodium hydrogencarbonate, producing 7-acyl-8-iodomethylbicyclo[4.2.0]-7-azaoct-1,3,5-triene [1-acyl-2-(…
Number of citations: 28 www.journal.csj.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.